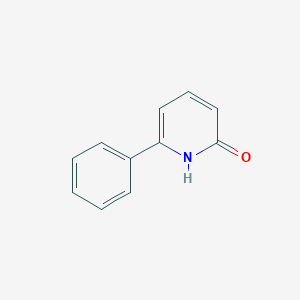

6-Phenyl-2-pyridone

概要

説明

6-Phenyl-2-pyridone is a chemical compound that belongs to the class of pyridones, which are heterocyclic aromatic organic compounds featuring a pyridine ring substituted with a keto group at the second position. Pyridones are known for their diverse applications in drug discovery, serving as hydrogen bond acceptors and/or donors, bioisosteres for various heterocycles, and influencing the lipophilicity, solubility, and metabolic stability of drug molecules .

Synthesis Analysis

The synthesis of this compound derivatives can be achieved through various methods. For instance, a microwave approach has been used to synthesize 4-substituted phenyl-6-phenyl-3-cyano-2-pyridones from ethyl 2-cyano-3-(substituted phenyl) acrylates and acetophenone, demonstrating the efficiency of microwave synthesis under both solvent and solvent-free conditions10. Additionally, the synthesis of pyridone azo dyes from 1-substituted 2-hydroxy-6-pyridone derivatives has been described, which are suitable for dyeing polyester fabrics .

Molecular Structure Analysis

The molecular structure of this compound derivatives has been extensively studied. X-ray single-crystal analysis and quantum chemical calculations using density functional theory have been employed to characterize the structures of methoxy substituted 5-phenylazo-3-cyano-1-ethyl-6-hydroxy-4-methyl-2-pyridones, confirming their existence in the hydrazone tautomeric form in solid state and solution . Furthermore, the coordination chemistry of 2-pyridone and its derivatives has been reviewed, highlighting their usage as bridging ligands in various metal complexes .

Chemical Reactions Analysis

The reactivity of this compound derivatives has been explored in different contexts. For example, the oxidation of a phenylglycinol-derived 2-pyridone has been reported, leading to the enantioselective synthesis of polyhydroxypiperidines, which are valuable in medicinal chemistry . Additionally, the electrochemical oxidation of 5-carboxy-6-methyl-3,4-dihydro-2(1H)-pyridone derivatives has been studied, determining their oxidation potentials and confirming the resulting 2-pyridone structure .

Physical and Chemical Properties Analysis

The physical and chemical properties of this compound derivatives are influenced by their molecular structure. For instance, polyimides derived from pyridine-containing monomers exhibit exceptional thermal and thermooxidative stability, with no weight loss detected before 450°C in nitrogen, and glass-transition temperatures ranging from 208 to 324°C . The solubility of these compounds in both strong dipolar solvents and common organic solvents has also been noted . The behavior of 2-acylamino-6-pyridones in solution, including their conformational changes and self-association to form hydrogen-bonded dimers and trimers, has been observed, demonstrating an uncommon steric effect on intermolecular interactions .

科学的研究の応用

有機発光ダイオード(OLED)

6-フェニル-2-ピリドン誘導体は、OLEDの開発に利用されてきました。 これらの化合物は、OLEDの効率に不可欠な熱活性化遅延蛍光(TADF)を示す材料の創出において不可欠です . ホットエキシトンアプローチは、TADFの変形であり、これらの誘導体を活用してデバイスで高い外部量子効率(EQE)を実現します .

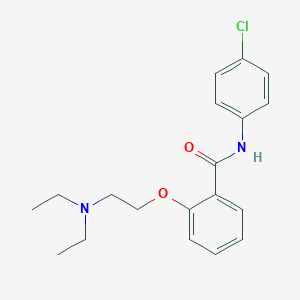

医薬品化学

製薬分野では、6-フェニル-2-ピリドン骨格は水素結合ドナーおよびアクセプターとして機能し、創薬において貴重です。 これらは、キナーゼヒンジ結合モチーフや生体分子模倣体の作成に関与しており、抗腫瘍、抗菌、抗炎症特性を持つ新規治療薬の開発に貢献しています .

バイオテクノロジー

この化合物は、プロテオミクス研究で使用されており、遺伝子編集や実験用品における潜在的な用途があります。 その特性により、細胞プロセスに関する研究のための生化学的ツールとして、さまざまなバイオテクノロジーへの応用が考えられます .

材料科学

6-フェニル-2-ピリドンは、複素環式化合物の合成における役割により、材料科学において重要です。 これらの化合物は、染料や蛍光材料など、技術的用途のための新しい材料の開発において不可欠です .

合成化学

この化合物は、新規2-ピリドンの合成方法の開発の中心にあります。 それは、多成分反応(MCR)に関与しており、これはワンポット、ワンステップ方式での多官能性化合物のグリーンケミストリー合成に不可欠です .

光物理学

光物理学の分野では、6-フェニル-2-ピリドン誘導体は、そのフォトルミネッセンス特性について研究されています。 これらは、効率的な発光材料の設計において基本的なエキシトン緩和と系間交差のプロセスを理解する上で重要です .

医薬品用途

6-フェニル-2-ピリドン誘導体は、肺癌と特発性肺線維症の両方を抑制する二重の活性について調査されてきました。 これらは、一重項酸素などの複数の治療薬を投与する光線力学療法(PDT)などの革新的な治療法の一部です .

化学合成

融点や純度などの化合物の化学的特性は、化学合成におけるその使用に不可欠です。 それは、さまざまな化学反応において汎用性の高い中間体として機能し、複雑な有機分子の構築におけるビルディングブロックとしてよく使用されます .

作用機序

Target of Action

6-Phenyl-2-pyridone, also known as 6-phenylpyridin-2(1H)-one, is a derivative of pyridinones, which have been adopted as an important block in medicinal chemistry . Pyridinones can serve as hydrogen bond donors and acceptors, forming additional interactions with therapeutic targets . .

Mode of Action

Most pyridinone derivatives exhibit various biological activities ranging from antitumor, antimicrobial, anti-inflammatory, and anticoagulant to cardiotonic effects . The compound’s interaction with its targets and any resulting changes would depend on the specific biological activity it exhibits.

Biochemical Pathways

Pyridones are oxidation products of nicotinamide, its methylated form, and its ribosylated form . They are often included in metabolomics measurements and associated with pathological outcomes in acute kidney injury (AKI) . The biochemical pathways leading to their generation involve both enzymatic and chemical processes . .

Pharmacokinetics

It is known that pyridinones can cross the cell membrane easily and increase the water solubility of molecules . These properties could potentially impact the compound’s Absorption, Distribution, Metabolism, and Excretion (ADME) properties and their impact on bioavailability.

Result of Action

It is known that pyridinones can form additional interactions with therapeutic targets , which could potentially lead to various molecular and cellular effects depending on the specific biological activity exhibited by the compound.

Action Environment

It is known that the pattern of substituents on pyridinone exercises considerable influence over the pharmacological properties and its therapeutic applications .

将来の方向性

2-Pyridone derivatives, including 6-Phenyl-2-pyridone, have attracted significant attention due to their wide applications in medicinal chemistry . There is an urgent need for diversity-oriented synthesis of 2-pyridone derivatives for new drug discovery . The synthesis of such compounds promises a bright scope in the future for the production of various 2-pyridone compounds with extended applications .

特性

IUPAC Name |

6-phenyl-1H-pyridin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9NO/c13-11-8-4-7-10(12-11)9-5-2-1-3-6-9/h1-8H,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZLUIDXRFWSPPCC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC=CC(=O)N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40172472 | |

| Record name | 6-Phenyl-2-pyridone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40172472 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

171.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

19006-82-7 | |

| Record name | 6-Phenyl-2(1H)-pyridinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=19006-82-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Phenyl-2-pyridone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019006827 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6-Phenyl-2-pyridone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40172472 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-phenyl-2-pyridone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.840 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 6-PHENYL-2-PYRIDONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5H7X2M5BA4 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

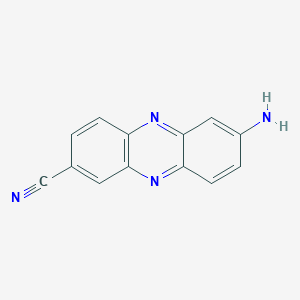

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

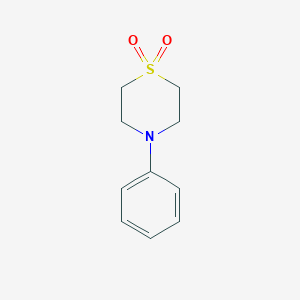

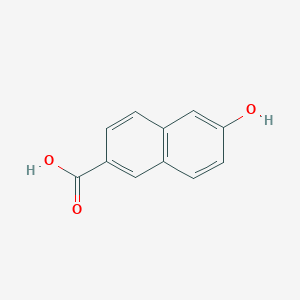

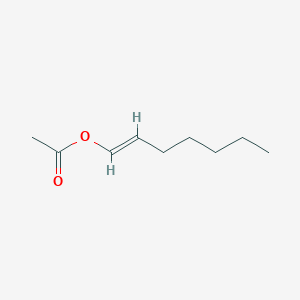

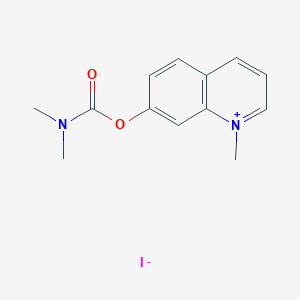

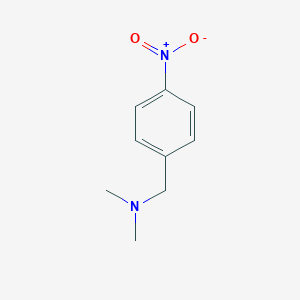

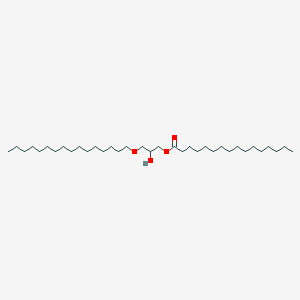

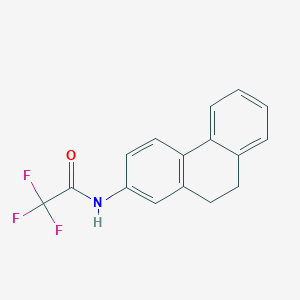

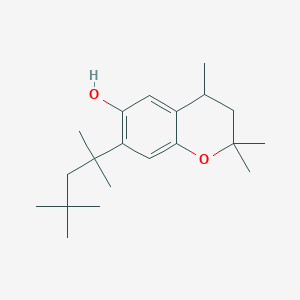

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Benzo[a]phenazine, 7-oxide](/img/structure/B101514.png)

![4-Pyrimidinamine, N-(trimethylsilyl)-2-[(trimethylsilyl)oxy]-](/img/structure/B101530.png)